molecular formula C7H10ClIN2O2S B2766982 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1946822-43-0

3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2766982
CAS No.: 1946822-43-0
M. Wt: 348.58
InChI Key: XZCDWACSMTWMQE-UHFFFAOYSA-N
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Description

3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a halogenated pyrazole derivative characterized by a sulfonyl chloride group at the 4-position, an isobutyl substituent at the 1-position, and an iodine atom at the 3-position of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in coupling reactions or as a precursor for sulfonamide derivatives. Its structural features—such as the electron-withdrawing sulfonyl chloride group and the bulky isobutyl substituent—contribute to its reactivity and solubility profile.

Properties

IUPAC Name

3-iodo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClIN2O2S/c1-5(2)3-11-4-6(7(9)10-11)14(8,12)13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCDWACSMTWMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the pyrazole ring, followed by sulfonylation and iodination steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is C₇H₁₀ClIN₂O₂S. The presence of an iodine atom and a sulfonyl chloride group contributes to its reactivity, making it a versatile intermediate in chemical reactions.

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : The compound serves as an intermediate for synthesizing more complex molecules, especially in pharmaceutical development. Its ability to undergo nucleophilic substitution reactions allows for the formation of sulfonamide derivatives and other functionalized compounds .
  • Reactivity with Nucleophiles : The sulfonyl chloride group is highly electrophilic, enabling it to react with various nucleophiles, which is crucial for bioconjugation and labeling studies.

2. Medicinal Chemistry

  • Biological Activity : Research indicates that derivatives of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride exhibit potential biological activities. These include enzyme inhibition and interactions with protein targets, which are essential for drug discovery .
  • Case Study - Enzyme Inhibition : In studies involving enzyme inhibition, the compound was shown to form covalent bonds with specific enzymes, leading to a decrease in their activity. This mechanism is vital for understanding its role in therapeutic applications .

3. Agrochemicals

  • The compound's reactivity makes it suitable for developing agrochemicals. It can be used to synthesize herbicides and pesticides that target specific biochemical pathways in plants.

Mechanism of Action

The mechanism of action of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Pyrazole Ring Positions) Functional Groups Key Applications
3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride 1: Isobutyl; 3: Iodo; 4: Sulfonyl chloride Sulfonyl chloride, Iodo Sulfonamide synthesis, coupling
trisodium 5-hydroxy-1-(4-sulphophenyl)-4-(4-sulphophenylazo)pyrazole-3-carboxylate 1: 4-Sulphophenyl; 3: Carboxylate; 4: Azo-sulphophenyl Azo, Sulphonate, Carboxylate Dye industry, pH indicators
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1: Methyl; 3: Trifluoromethyl; 4: Sulfanyl, aldehyde Sulfanyl, Trifluoromethyl, Aldehyde Agrochemical intermediates

Key Observations :

  • Substituent Effects : The iodine atom in the target compound enhances electrophilicity at the 3-position, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl (CF₃) groups in impart metabolic stability and lipophilicity, making such derivatives useful in agrochemicals.
  • Functional Group Reactivity : Sulfonyl chlorides (as in the target compound) are highly reactive toward amines to form sulfonamides, whereas sulphonate groups (e.g., in ) confer water solubility and are utilized in dyes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride trisodium pyrazole-carboxylate 5-(3-Chlorophenylsulfanyl)-1-methyl-pyrazole
Molecular Weight ~350–370 g/mol (estimated) 604.4 g/mol ~300–320 g/mol (estimated)
Solubility Low in water; soluble in polar aprotic solvents High in water (ionic nature) Moderate in organic solvents
Stability Moisture-sensitive (sulfonyl chloride hydrolysis) Stable in aqueous solutions Air-stable; aldehyde group may oxidize

Key Observations :

  • The target compound’s low water solubility aligns with its hydrophobic isobutyl group, whereas the trisodium derivative is water-soluble due to ionic sulphonate and carboxylate groups.
  • Stability challenges for sulfonyl chlorides (hydrolysis susceptibility) necessitate anhydrous handling, contrasting with the air-stable sulphanyl derivative in .

Biological Activity

3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Molecular Formula: C7H10ClIN2O2S
Molecular Weight: 348.59 g/mol

The synthesis of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride using iodine and an oxidizing agent under controlled conditions. The compound features a sulfonyl chloride group, which enhances its reactivity, allowing it to participate in various chemical reactions, including substitution and oxidation processes.

Biological Activities

Research indicates that 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride exhibits several promising biological activities:

  • Antimicrobial Activity: The compound has shown notable antimicrobial properties against various pathogens. Studies have indicated that derivatives of pyrazoles, including this compound, can effectively inhibit the growth of bacteria and fungi. For instance, compounds with similar structures displayed MIC values ranging from 31.25 to 250 µg/mL against tested microorganisms .
  • Anticancer Potential: There is ongoing research into the anticancer properties of pyrazole derivatives. The presence of the sulfonyl chloride group may contribute to the inhibition of cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation .

The mechanism by which 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride exerts its biological effects is primarily through its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group can form covalent bonds with enzymes or proteins, potentially inhibiting their function and altering metabolic pathways. This reactivity is crucial for its antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related pyrazole compounds:

  • Antifungal Activity: A study evaluating pyrazole carboxamides found that certain derivatives exhibited significant antifungal activity against phytopathogenic fungi with EC50 values as low as 0.37 µg/mL . This suggests that modifications to the pyrazole structure can enhance antifungal efficacy.
  • Antioxidant Properties: Pyrazole derivatives have also been assessed for antioxidant activity. Some compounds demonstrated significant activity compared to standard antioxidants like butylhydroxytoluene (BHT), indicating their potential as dual-action agents .
  • Molecular Docking Studies: Computational studies have provided insights into how these compounds interact with target proteins at a molecular level. Molecular docking results suggest favorable binding interactions between synthesized pyrazoles and their target enzymes, which could inform future drug design efforts .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialInhibitory effects against bacteria and fungi
AnticancerPotential inhibition of cancer cell proliferation
AntioxidantSignificant antioxidant activity compared to standards
Molecular InteractionFavorable docking interactions with target proteins

Q & A

Q. What are the established synthetic routes for 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride?

Methodological Answer: The synthesis typically involves multi-step procedures, including halogenation and sulfonation. A general approach derived from analogous pyrazole-sulfonyl chlorides includes:

Halogenation : Introducing iodine at the pyrazole C3 position via electrophilic substitution, often using iodine monochloride (ICl) in acidic conditions.

Sulfonation : Treating the iodinated pyrazole with chlorosulfonic acid to install the sulfonyl chloride group at C3.

Purification : Recrystallization from methanol or column chromatography to isolate the product .

Q. Key Variables :

  • Reaction time and temperature (e.g., reflux in xylene for 25–30 hours as in sulfonated pyrrole derivatives ).
  • Work-up steps (e.g., washing with 5% NaOH to remove acidic byproducts ).

Q. How is 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride characterized post-synthesis?

Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • ¹H-NMR : Signals for isobutyl protons (δ ~1.0–2.5 ppm) and pyrazole protons (δ ~6.5–8.0 ppm).
    • ¹³C-NMR : Sulfonyl chloride carbons appear at δ ~110–120 ppm .
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1360–1180 cm⁻¹) and C–I bonds (~500–600 cm⁻¹) .
  • X-ray Crystallography : Resolve iodine positioning and sulfonyl group geometry (see bond angles in structural analogs ).

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The C3-iodine acts as a directing group and participates in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling):

  • Mechanistic Role : Iodine’s large atomic radius facilitates oxidative addition with Pd(0) catalysts.
  • Steric Effects : The isobutyl group at N1 may hinder coupling at C3, requiring optimized ligands (e.g., bulky phosphines) .

Q. Experimental Design :

  • Compare reactivity with non-iodinated analogs.
  • Use DFT calculations to model Pd-I interaction .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during reactions?

Methodological Answer: The sulfonyl chloride group is prone to hydrolysis under basic or aqueous conditions. Mitigation strategies include:

  • Solvent Choice : Use anhydrous aprotic solvents (e.g., THF, DCM).
  • Temperature Control : Conduct reactions at 0–5°C to slow hydrolysis.
  • In Situ Generation : Form the sulfonyl chloride immediately before use via thiol oxidation .

Q. Evidence :

  • Hydrolysis observed during NaOH work-up in sulfonated pyrrole synthesis .

Q. How can computational chemistry predict regioselectivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites.
  • Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., sulfonyl chloride as an electrophilic center) .

Q. Case Study :

  • Analogous pyrazole sulfonates show MEP-guided reactivity at C5 over C3 .

Q. How to resolve contradictions in reported synthetic yields for similar sulfonyl chlorides?

Methodological Answer: Contradictions arise from variations in:

  • Purification Methods : Compare recrystallization (e.g., methanol) vs. column chromatography .
  • Catalyst Load : Optimize halogenation catalysts (e.g., ICl vs. NIS).

Q. Systematic Study Design :

VariableTest RangeOutcome Metric
Reaction Time20–40 hoursYield, Purity
Catalyst (ICl/NIS)1.0–1.5 equivalentsIodination Efficiency

Q. What role does this compound play in constructing bioactive molecules?

Methodological Answer: Its dual functionality (iodine for cross-coupling; sulfonyl chloride for nucleophilic substitution) enables:

  • Diverse Derivatives : Amides, sulfonamides, or thioethers via reaction with amines/thiols.
  • Case Study : Analogous 5-chloro-pyrazole sulfonates act as kinase inhibitors .

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